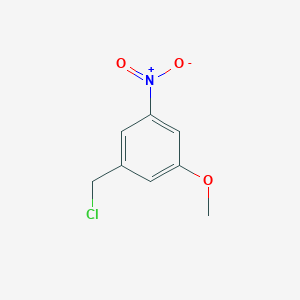
Acide 1-amino-1,2,3,4-tétrahydro-1-naphtalènecarboxylique hydraté
Vue d'ensemble
Description
1-Amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid hydrate is a chemical compound with the molecular formula C11H13NO2·H2O. This compound is known for its applications in organic synthesis, pharmaceuticals, and as an intermediate in various chemical reactions . It is a derivative of naphthalene, a bicyclic aromatic hydrocarbon, and is characterized by the presence of an amino group and a carboxylic acid group on a tetrahydronaphthalene ring.
Applications De Recherche Scientifique
1-Amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid hydrate has several applications in scientific research:
Méthodes De Préparation
The synthesis of 1-Amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid hydrate typically involves the reduction of 1-naphthalenecarboxylic acid followed by amination. One common method includes the catalytic hydrogenation of 1-naphthalenecarboxylic acid to produce 1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid, which is then subjected to amination using ammonia or an amine source under controlled conditions . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
1-Amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoic acid derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to fully saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, esters, or other derivatives. Common reagents used in these reactions include hydrogen gas (for reduction), oxidizing agents like potassium permanganate, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Mécanisme D'action
The mechanism of action of 1-Amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the carboxylic acid group can participate in coordination with metal ions or other functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-Amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid hydrate can be compared with other similar compounds, such as:
1-Naphthalenecarboxylic acid: Lacks the amino group and is less versatile in chemical reactions.
1,2,3,4-Tetrahydro-1-naphthoic acid: Similar structure but without the amino group, limiting its applications in certain reactions.
1-Amino-1,2,3,4-tetrahydro-1-naphthoic acid: A close analog with similar properties but different hydration state. The presence of both amino and carboxylic acid groups in 1-Amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid hydrate makes it unique and highly useful in various chemical and biological applications.
Propriétés
IUPAC Name |
1-amino-3,4-dihydro-2H-naphthalene-1-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.H2O/c12-11(10(13)14)7-3-5-8-4-1-2-6-9(8)11;/h1-2,4,6H,3,5,7,12H2,(H,13,14);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNWVJZRGNRYQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1)(C(=O)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1559064-07-1 | |
| Record name | 1-Naphthalenecarboxylic acid, 1-amino-1,2,3,4-tetrahydro-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1559064-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1378425.png)
![Benzyl N-[2-(morpholin-4-YL)-2-oxo-1-phenylethyl]carbamate](/img/structure/B1378426.png)

![5-[(Dipropylamino)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride](/img/structure/B1378433.png)










